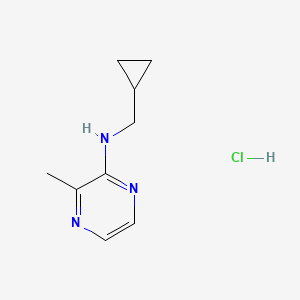
N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride” is a chemical compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . The compound also contains a pyrazine ring, which is a type of aromatic heterocyclic organic compound . The empirical formula for a similar compound, cyclopropyl-methyl-amine hydrochloride, is C4H10ClN .
Synthesis Analysis
The synthesis of compounds containing a cyclopropyl group often involves a cyclopropanation reaction . A process for preparing cyclopropylamine from γ-butyrolactone has been described, which involves several steps including the formation of a hindered cyclopropanecarboxylate ester . Another method involves the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .Molecular Structure Analysis
The cyclopropyl group in the compound has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation .Chemical Reactions Analysis
Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible . This is explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride is a compound that can be involved in the synthesis of various biologically active molecules. Research has shown the potential of related compounds in synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and demonstrated inhibition effects against human breast and liver carcinoma cell lines, showcasing their potential as antitumor agents. These compounds have also shown promising antimicrobial activities, highlighting their dual-use potential in medicinal chemistry S. Riyadh, 2011.
Catalytic Applications
The compound under discussion is relevant in catalysis, particularly in the context of N-substituted nicotinamide and pyridyl-glyoxylamide synthesis. It demonstrates the versatility of palladium-catalyzed aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This method allows for the efficient synthesis of compounds of potential biological importance through simple and double carbon monoxide insertions A. Takács, B. Jakab, A. Petz, L. Kollár, 2007.
Mechanistic Probes
N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride and its derivatives serve as valuable mechanistic probes in chemical reactions. For instance, the study of cyclopropylamines' N-dealkylation by enzymes like horseradish peroxidase has provided insight into the cyclopropyl group's fate upon N-dealkylation, offering a deeper understanding of the enzymatic reaction mechanisms involved C. L. Shaffer, M. Morton, R. Hanzlik, 2001.
Safety And Hazards
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-3-methylpyrazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-7-9(11-5-4-10-7)12-6-8-2-3-8;/h4-5,8H,2-3,6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUQITRGMOOFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NCC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)
![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)
![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)
![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)
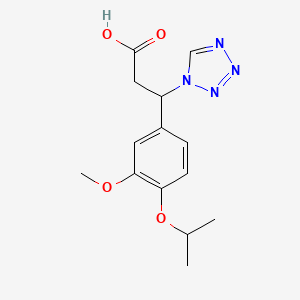

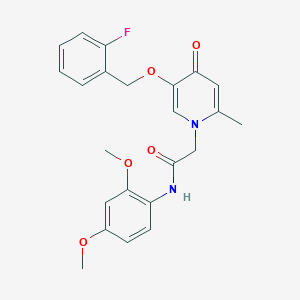

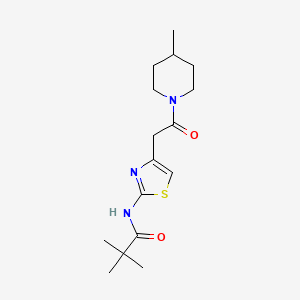
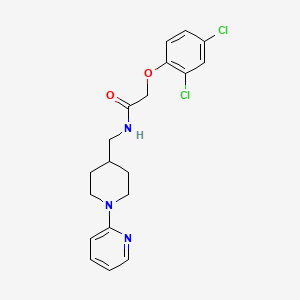

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2769569.png)